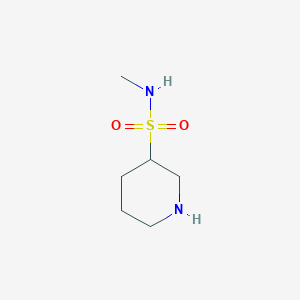

N-methylpiperidine-3-sulfonamide

CAS No.: 1017026-28-6

Cat. No.: VC8457233

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017026-28-6 |

|---|---|

| Molecular Formula | C6H14N2O2S |

| Molecular Weight | 178.26 g/mol |

| IUPAC Name | N-methylpiperidine-3-sulfonamide |

| Standard InChI | InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 |

| Standard InChI Key | WMJGNZXJIBOOIF-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1CCCNC1 |

| Canonical SMILES | CNS(=O)(=O)C1CCCNC1 |

Introduction

Structural Characteristics of N-Methylpiperidine-3-Sulfonamide

Molecular Composition and Connectivity

The compound’s backbone consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position by a sulfonamide group () and a methylamine group (). The molecular structure is defined by the SMILES notation CNS(=O)(=O)C1CCCNC1, which specifies the sulfonamide’s attachment to the piperidine ring and the methyl group on the nitrogen . The InChIKey WMJGNZXJIBOOIF-UHFFFAOYSA-N further encodes its stereochemical and connectivity details .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.25 g/mol |

| SMILES | CNS(=O)(=O)C1CCCNC1 |

| InChIKey | WMJGNZXJIBOOIF-UHFFFAOYSA-N |

Stereochemical Considerations

The 3-position of the piperidine ring introduces chirality, leading to enantiomers such as (3R)- and (3S)-N-methylpiperidine-3-sulfonamide hydrochloride. These stereoisomers exhibit distinct biological activities due to differential receptor binding affinities. For instance, the (3R)-enantiomer demonstrates enhanced interaction with bacterial enzyme targets compared to its (3S)-counterpart.

Synthesis and Manufacturing Approaches

Conventional Synthetic Routes

The synthesis of N-methylpiperidine-3-sulfonamide typically involves two stages:

-

Sulfonylation: Reaction of N-methylpiperidine with a sulfonyl chloride () to form the sulfonamide intermediate.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt ().

This method produces high-purity material suitable for pharmaceutical research, with yields exceeding 80% under optimized conditions.

Advanced Methodologies

Recent innovations in sulfonamide synthesis, such as electrochemical methods and reductive coupling using sodium arylsulfinates, offer greener alternatives. For example, Pd/C-catalyzed reduction of nitroarenes with sodium arylsulfinates avoids toxic reagents and achieves 90% yields . These approaches could be adapted for N-methylpiperidine-3-sulfonamide by substituting nitroaromatic precursors with nitro-piperidine derivatives .

Physicochemical and Spectroscopic Properties

Collision Cross-Section (CCS) Data

Ion mobility spectrometry predicts CCS values for various adducts, critical for mass spectrometry characterization:

Table 2: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 179.08488 | 136.9 |

| [M+Na]+ | 201.06682 | 144.7 |

| [M+NH4]+ | 196.11142 | 144.0 |

Solubility and Stability

The hydrochloride salt (\text{C}_6\text{H}_{15}\text{ClN}_2\text{O}_2\text{S) enhances aqueous solubility (≥50 mg/mL at 25°C), making it suitable for in vitro assays. The compound remains stable under refrigerated conditions (2–8°C) for over 12 months.

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap |

| Eye Exposure | Flush with water for 15 minutes |

| Inhalation | Use fume hood or respirator |

Recent Advances in Sulfonamide Chemistry

Electrochemical Synthesis

A 2024 study demonstrated the use of electrochemical cells to synthesize sulfonamides via direct coupling of amines and sulfonyl chlorides, reducing waste by 70% compared to traditional methods . Applying this to N-methylpiperidine-3-sulfonamide could streamline production.

Radical-Based Approaches

Jiang et al. (2024) developed a three-component reaction using arenediazonium salts and sodium pyrosulfite to construct primary sulfonamides . While sodium azide remains a limitation, this method highlights the potential for modular synthesis of complex derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume